molecular formula C21H21N3S B2778656 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine CAS No. 312746-22-8

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

Cat. No.: B2778656
CAS No.: 312746-22-8
M. Wt: 347.48
InChI Key: CGHSKLJYMZVMHM-UHFFFAOYSA-N
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Description

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a chemical compound with the molecular formula C21H21N3S It is characterized by a pyrazole ring substituted with two phenyl groups and a piperidine ring attached to a carbothioyl group

Preparation Methods

The synthesis of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable for industrial production.

Chemical Reactions Analysis

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine can be compared with other similar compounds, such as:

Biological Activity

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1H-pyrazole derivatives with piperidine and carbothioic acid derivatives. Various methodologies have been employed to optimize yields and purity. For instance, Amer et al. (2018) discussed the synthesis of related pyrazole derivatives and their subsequent biological evaluations, highlighting the importance of structural modifications in enhancing activity .

Antitumor Activity

Research indicates that derivatives of 1,3-diphenyl-1H-pyrazole exhibit significant antitumor properties. A study by Amer et al. demonstrated that certain synthesized pyrazoles showed promising antitumor activity against various cancer cell lines, including A375 and WM266.4, with IC50 values as low as 0.11 μM for some derivatives . The mechanism of action is thought to involve the inhibition of specific oncogenic pathways.

PPARγ Agonism

Another important aspect of the biological activity of pyrazole derivatives is their interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Research has shown that certain 1,3-diphenyl-1H-pyrazole derivatives act as partial agonists at PPARγ, a receptor involved in glucose metabolism and fat cell differentiation. For example, SP3415 demonstrated nanomolar binding affinity and comparable activity to known PPARγ drugs like pioglitazone . This suggests potential applications in metabolic disorders such as diabetes.

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes . Additionally, several studies have indicated broad-spectrum antimicrobial effects against various pathogens.

Case Studies

Study Focus Findings
Amer et al. (2018)Antitumor ActivityIdentified potent antitumor activity in synthesized pyrazole derivatives with IC50 values < 0.11 μM against melanoma cells .
Research on PPARγ AgonismMetabolic EffectsFound that certain pyrazole derivatives exhibit partial agonism at PPARγ with nanomolar affinity, suggesting potential for treating metabolic diseases .
Anti-inflammatory ActivityCOX-2 InhibitionDemonstrated inhibition of COX-2 by pyrazole derivatives, indicating potential applications in treating inflammatory diseases .

Properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSKLJYMZVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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